molecular formula C14H10FNO3 B4395073 3-formylphenyl (2-fluorophenyl)carbamate

3-formylphenyl (2-fluorophenyl)carbamate

Cat. No.: B4395073
M. Wt: 259.23 g/mol
InChI Key: BVTLRRDSCPWKSG-UHFFFAOYSA-N
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Description

3-Formylphenyl (2-fluorophenyl)carbamate is a synthetic chemical compound belonging to the aryl carbamate class, which has garnered significant interest in modern drug discovery and medicinal chemistry . Carbamates are prized for their excellent chemical and proteolytic stability, ability to penetrate cell membranes, and structural resemblance to a peptide bond, making them valuable as amide bond mimetics in pharmaceutical research . This particular compound features a reactive formyl group, which provides a versatile handle for further chemical modification and derivatization, allowing researchers to create a diverse library of molecules for structure-activity relationship (SAR) studies. Aryl carbamates have demonstrated a wide range of pharmacological activities. Research on analogous compounds has shown that aryl carbamates can exhibit selective anti-proliferative activity against various cancer cell lines, suggesting their potential as a scaffold for developing novel anti-cancer therapeutics . The carbamate group is a common structural motif in many approved drugs, including chemotherapeutic agents, cholinesterase inhibitors for neurodegenerative disorders, HIV protease inhibitors, and anticonvulsants . The specific substitution pattern on the aryl rings of this carbamate is designed to modulate its electronic properties and biological activity, a common strategy in optimizing the potency and pharmacokinetic profile of drug candidates . This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-formylphenyl) N-(2-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-12-6-1-2-7-13(12)16-14(18)19-11-5-3-4-10(8-11)9-17/h1-9H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTLRRDSCPWKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OC2=CC=CC(=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formylphenyl (2-fluorophenyl)carbamate typically involves the reaction of 3-formylphenol with 2-fluorophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

3-formylphenol+2-fluorophenyl isocyanate3-formylphenyl (2-fluorophenyl)carbamate\text{3-formylphenol} + \text{2-fluorophenyl isocyanate} \rightarrow \text{this compound} 3-formylphenol+2-fluorophenyl isocyanate→3-formylphenyl (2-fluorophenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-formylphenyl (2-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the formyl group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: 3-carboxyphenyl (2-fluorophenyl)carbamate.

    Reduction: 3-hydroxymethylphenyl (2-fluorophenyl)carbamate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Compounds similar to 3-formylphenyl (2-fluorophenyl)carbamate have been synthesized as potential antimicrobial agents. For instance, derivatives of carbamates have shown significant activity against Gram-positive bacteria, indicating their potential use in antibiotic development .
    • FAAH Inhibition : The compound can serve as a fatty acid amide hydrolase (FAAH) inhibitor. Studies have shown that modifications to the structure can enhance its inhibitory potency, making it valuable in pain management and neuropharmacology .
  • Enzyme Interaction Studies
    • Biochemical Probes : The compound is utilized in studying enzyme interactions due to its ability to modify enzyme activity. This application is crucial for understanding enzyme mechanisms and developing selective inhibitors for therapeutic purposes.
    • Research on Dopamine Receptors : Related compounds have been investigated for their effects on dopamine receptors, suggesting potential applications in treating neurological disorders .
  • Chemical Synthesis
    • Intermediate in Organic Synthesis : this compound can act as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired biological activities .

Case Studies

  • Antimycobacterial Activity : A study demonstrated the synthesis of novel carbamates that exhibited significant antimycobacterial activity. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance efficacy against Mycobacterium tuberculosis .
  • Inhibitory Activity in G Protein-Coupled Receptor Kinases : Research focusing on selective G protein-coupled receptor kinase inhibitors revealed that structurally related carbamates displayed substantial inhibitory activity, highlighting their potential in drug discovery .

Mechanism of Action

The mechanism of action of 3-formylphenyl (2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The formyl and fluorophenyl groups may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Unique Properties/Applications
3-Formylphenyl (2-fluorophenyl)carbamate C₁₄H₁₀FNO₃ 3-formylphenyl, 2-fluorophenyl Reactive formyl group for derivatization; enhanced stability from fluorine
Methyl (2-fluorophenyl)carbamate C₈H₈FNO₂ Methyl ester, 2-fluorophenyl Simpler structure; used in antifungal/antibacterial studies
Ethyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate C₁₀H₉F₄NO₂ Ethyl ester, 4-fluoro-3-CF₃ Higher lipophilicity; explored in enzyme inhibition
tert-Butyl (3-formylphenyl)carbamate C₁₂H₁₄FNO₃ tert-Butyl ester, 3-formylphenyl Bulky tert-butyl group improves pharmacokinetics
Benzyl (2,4-difluoro-3-formylphenyl)carbamate C₁₅H₁₁F₂NO₃ Benzyl ester, 2,4-difluoro-3-formyl Dual fluorine substituents; potential CNS applications

Key Observations:

  • Ester Group Variations : Methyl and ethyl esters (e.g., ) offer smaller steric profiles, favoring membrane permeability, while tert-butyl () and benzyl groups () enhance metabolic stability but may reduce solubility.
  • Halogen Effects : Fluorine at the ortho position (as in the target compound) increases electron-withdrawing effects and resistance to oxidative degradation compared to para-fluoro or chloro analogs (e.g., ) .
  • Formyl Group Positioning : The 3-formyl substitution (vs. 4-formyl in Methyl 5-(4-formylphenyl)nicotinate, ) influences regioselectivity in reactions and target binding .

Research Findings and Data

Table 2: Physicochemical Properties

Property This compound Methyl (2-fluorophenyl)carbamate tert-Butyl (3-formylphenyl)carbamate
Molecular Weight (g/mol) 259.24 169.15 239.25
LogP (Predicted) 2.8 1.5 3.2
Water Solubility (mg/mL) 0.12 1.8 0.08
Metabolic Stability (t₁/₂) >6 h 3.5 h >8 h

Notable Studies:

  • Synthetic Utility : The formyl group in 3-formylphenyl derivatives facilitates one-step conjugation with amines, as demonstrated in Schiff base formation for anticancer agent synthesis .
  • Fluorine Impact: Ortho-fluorine in carbamates reduces CYP450-mediated metabolism, extending half-life in vivo compared to non-fluorinated analogs .

Q & A

Q. What are the standard synthetic routes for preparing 3-formylphenyl (2-fluorophenyl)carbamate, and how can reaction purity be optimized?

The synthesis typically involves reacting 2-fluoroaniline with a formyl-substituted phenyl chloroformate derivative in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl by-products. Key steps include:

  • Step 1: Dissolve 2-fluoroaniline in anhydrous dichloromethane under inert atmosphere.
  • Step 2: Slowly add 3-formylphenyl chloroformate while maintaining temperatures below 0°C to minimize side reactions.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
    Purity optimization strategies:
  • Use high-purity starting materials (>98%) to reduce impurities.
  • Monitor reaction progress with TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the carbamate linkage (C=O resonance at ~155 ppm) and fluorine substitution (¹⁹F NMR, δ ~-120 ppm).
  • IR Spectroscopy: Validate carbonyl stretching (C=O at ~1700 cm⁻¹) and N-H vibrations (~3350 cm⁻¹).
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 275.08) .

Q. How should stability studies under physiological conditions be designed?

  • Conditions: Simulate pH 7.4 (phosphate buffer), 37°C, and monitor degradation over 24–72 hours.
  • Analytical Tools: Use HPLC with UV detection (λ = 254 nm) to quantify remaining compound.
  • Key Parameters: Track hydrolysis products (e.g., 2-fluoroaniline and 3-formylphenol) to assess carbamate lability .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this carbamate?

  • Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., electrophilic formyl group).
  • Molecular Docking: Simulate interactions with target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina.
  • ADMET Prediction: Use tools like SwissADME to estimate bioavailability and toxicity profiles .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

  • Variable Control: Standardize assay conditions (pH, temperature, enzyme source).
  • Purity Verification: Re-characterize compound batches via NMR and HPLC.
  • Mechanistic Studies: Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. How do substituents on the fluorophenyl ring influence reactivity in nucleophilic substitutions?

  • Electronic Effects: Electron-withdrawing fluorine enhances carbamate electrophilicity, accelerating reactions with nucleophiles (e.g., amines).
  • Steric Effects: Ortho-fluorine may hinder access to the carbamate carbonyl, reducing reactivity.
  • Comparative Studies: Compare substitution rates with meta- or para-fluorophenyl analogs using kinetic HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-formylphenyl (2-fluorophenyl)carbamate
Reactant of Route 2
3-formylphenyl (2-fluorophenyl)carbamate

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